molecular formula C12H19Cl2N3O2 B2516682 N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233955-63-9

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2516682
CAS No.: 1233955-63-9
M. Wt: 308.2
InChI Key: XPMALDDAQVONTA-UHFFFAOYSA-N
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Description

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrobenzyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with nitrobenzyl halides under controlled conditions. The process may include the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrobenzyl group is replaced by other functional groups.

    Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.

Common Reagents and Conditions

Major Products Formed

    Reduction: N-(2-Aminobenzyl)piperidine-4-amine dihydrochloride.

    Substitution: Derivatives with different functional groups replacing the nitrobenzyl group.

    Oxidation: Piperidine N-oxides.

Scientific Research Applications

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to biological targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminobenzyl)piperidine-4-amine dihydrochloride: A reduced form of the compound with an amine group instead of a nitro group.

    N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride: A positional isomer with the nitro group at the 4-position of the benzyl ring.

    N-(2-Nitrobenzyl)piperidine-4-carboxamide: A derivative with a carboxamide group instead of an amine group.

Uniqueness

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is unique due to the presence of both a nitrobenzyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMALDDAQVONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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